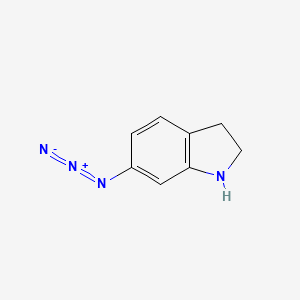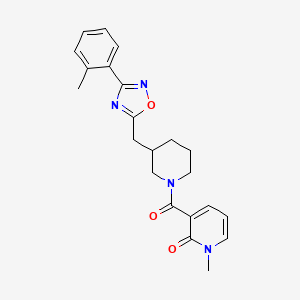
6-Azido-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azido-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The azido group (-N₃) attached to the indoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions:
Iodine-Mediated Azidation: This method involves the reaction of 2,3-dihydro-1H-indole with iodine and sodium azide in an organic solvent, typically acetonitrile, under mild conditions.
Metal-Catalyzed Azidation: Transition metals such as copper or iron can catalyze the azidation of 2,3-dihydro-1H-indole using sodium azide or trimethylsilyl azide.
Electrochemical Azidation: This method employs an electrochemical cell to generate azide radicals from sodium azide, which then react with 2,3-dihydro-1H-indole.
Photochemical Azidation: Ultraviolet light can be used to initiate the azidation of 2,3-dihydro-1H-indole in the presence of an azide source.
Oxidant and Azide Source Combination: A combination of an oxidant (e.g., tert-butyl hydroperoxide) and an azide source (e.g., sodium azide) can be used to azidate 2,3-dihydro-1H-indole.
Nucleophilic Azidation: This method involves the direct nucleophilic substitution of a suitable leaving group (e.g., halide) on 2,3-dihydro-1H-indole with sodium azide.
Industrial Production Methods: Industrial production of 6-azido-2,3-dihydro-1H-indole typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions:
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran for the Staudinger reaction.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Iminophosphoranes.
科学研究应用
Chemistry: 6-Azido-2,3-dihydro-1H-indole is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition (click chemistry) and other transformations .
Biology: In biological research, this compound is employed as a probe for studying protein interactions and labeling biomolecules due to its bioorthogonal reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science .
作用机制
The mechanism of action of 6-azido-2,3-dihydro-1H-indole involves the reactivity of the azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming triazoles, or be reduced to an amine, which can then interact with biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations .
相似化合物的比较
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used for azidation reactions.
Azidoindolines: A class of compounds similar to 6-azido-2,3-dihydro-1H-indole, with varying substitution patterns on the indoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other azidoindolines . Its sp³-rich framework and bioorthogonal reactivity make it a valuable tool in synthetic and medicinal chemistry .
属性
IUPAC Name |
6-azido-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOXJIOWTZAQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)


![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)


![3-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2667405.png)
![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2667409.png)



